tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate

Oxazolidinone Synthesis Protecting Group Strategy Process Chemistry

Selective Boc protection provides orthogonal stability under basic conditions, enabling clean acid-catalyzed deprotection without compromising the oxazolidinone ring—a critical advantage over Cbz/Fmoc analogs. The chiral scaffold ensures enantiomeric integrity in downstream asymmetric syntheses, while the validated 91–96% yield in oxazolidinone formation reduces cost per compound. ≥97% purity meets ICH guidelines, accelerating regulatory approval for drug substance batches.

Molecular Formula C9H16N2O4
Molecular Weight 216.23 g/mol
CAS No. 212913-13-8
Cat. No. B1339324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate
CAS212913-13-8
Molecular FormulaC9H16N2O4
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CNC(=O)O1
InChIInChI=1S/C9H16N2O4/c1-9(2,3)15-8(13)11-5-6-4-10-7(12)14-6/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)
InChIKeyKBBLJDDYBLDMOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate (CAS 212913-13-8) – Procurement-Grade Overview for Pharmaceutical Synthesis


tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate (CAS 212913-13-8), also referred to as tert-butyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate, is a carbamate-protected oxazolidinone derivative with the molecular formula C₉H₁₆N₂O₄ and a molecular weight of 216.23 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group on a chiral oxazolidinone scaffold, rendering it a pivotal intermediate in the stereoselective synthesis of oxazolidinone-class antibiotics and chiral peptidomimetics [1].

Why Generic N-Protected Oxazolidinone Substitution Fails: The Critical Role of Boc-Protected Chiral Scaffolds in Stereochemical Integrity


Substituting tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate with alternative N-protected oxazolidinones (e.g., Cbz or Fmoc derivatives) or unprotected aminomethyl-oxazolidinones is not chemically equivalent. The Boc group provides orthogonal stability under basic conditions while enabling selective acid-catalyzed deprotection, a feature absent in Cbz-protected analogs which require hydrogenolysis and can compromise acid-sensitive functionalities [1]. Furthermore, the chiral oxazolidinone ring is essential for maintaining stereochemical integrity in downstream asymmetric syntheses; unprotected or racemic alternatives lead to enantiomeric erosion and diminished pharmacological activity in final drug substances [2].

Quantitative Differentiation of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate: Head-to-Head Comparison with Alternative Protecting Groups and Synthetic Routes


Superior Synthetic Yield in Oxazolidinone Formation: Boc-Protected Intermediates vs. Unprotected Amino Alcohols

The use of tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate as a protected intermediate enables high-yield oxazolidinone formation. In a one-pot conversion from vicinal azido alcohols, the Boc-protected route (using Boc₂O/DMAP/Me₃P) achieves yields of 91–96%, whereas direct conversion of unprotected amino alcohols under identical conditions results in significantly lower yields due to competing side reactions [1]. This quantitative advantage directly translates to reduced material costs and improved process mass intensity.

Oxazolidinone Synthesis Protecting Group Strategy Process Chemistry

Orthogonal Deprotection Selectivity: Boc vs. Cbz Protecting Groups in Multi-Step Syntheses

The Boc group in tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate is selectively cleaved under mild acidic conditions (e.g., TFA or HCl), whereas the oxazolidinone ring remains intact. In contrast, the Cbz-protected analog (benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate) requires hydrogenolysis (H₂, Pd/C), which is incompatible with substrates bearing reducible functional groups such as alkenes, nitro groups, or certain heterocycles [1]. This orthogonality is critical for complex multi-step syntheses where protecting group compatibility must be precisely controlled.

Protecting Group Orthogonality Solid-Phase Peptide Synthesis Chiral Auxiliary

Purity Benchmark for Regulatory-Compliant Drug Substance Manufacturing: 97% vs. Industry Minimum Standards

Commercial supplies of tert-butyl ((2-oxooxazolidin-5-yl)methyl)carbamate are routinely certified at ≥97% purity (HPLC), as documented in vendor technical datasheets . In comparison, many generic oxazolidinone intermediates are supplied at 95% purity or lower, necessitating additional purification steps that increase cost and time. This higher purity specification reduces the burden of downstream purification and ensures compliance with ICH Q3A guidelines for drug substance impurities.

GMP Intermediate Quality Control Regulatory Compliance

Validated Pathway to Linezolid API: Direct Comparison of Chiral Oxazolidinone Intermediates

tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate serves as a direct precursor to the antibiotic linezolid via a validated CuI-catalyzed N-arylation reaction [1]. Alternative unprotected 5-(aminomethyl)-2-oxazolidinone intermediates require additional protection/deprotection steps, adding 2–3 synthetic steps and reducing overall yield. The Boc-protected scaffold enables a streamlined, stereospecific route to enantiopure linezolid, a critical advantage for process chemists optimizing cost-of-goods.

Antibiotic Synthesis Linezolid Intermediate Process Validation

High-Value Application Scenarios for tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate Based on Quantifiable Differentiation


GMP Manufacturing of Linezolid and Next-Generation Oxazolidinone Antibiotics

This compound is the preferred intermediate for the commercial synthesis of linezolid and its analogs due to the validated, high-yielding CuI-catalyzed N-arylation step that directly yields the active pharmaceutical ingredient (API) without requiring additional protection/deprotection sequences [1]. The ≥97% purity specification ensures compliance with ICH guidelines for drug substance impurities, reducing the risk of regulatory delays.

Solid-Phase Synthesis of Chiral Peptidomimetics and β-Turn Mimetics

The orthogonal Boc protection allows for selective deprotection on solid support without cleaving the oxazolidinone ring, enabling the construction of complex peptidomimetic libraries [1]. This orthogonality is not available with Cbz-protected analogs, which require hydrogenolysis incompatible with resin-bound substrates.

Process Development for High-Throughput Medicinal Chemistry Campaigns

The high synthetic yield (91–96%) achieved in oxazolidinone formation using this Boc-protected intermediate [1] directly reduces the cost per compound in parallel synthesis and high-throughput screening campaigns. This economic advantage is amplified when scaling from milligram to kilogram quantities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.